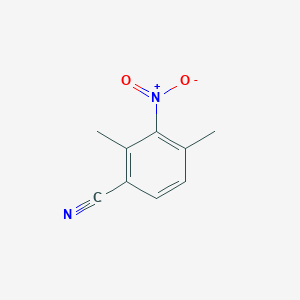

2,4-Dimethyl-3-nitrobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dimethyl-3-nitrobenzonitrile is an aromatic organic compound with the molecular formula C9H8N2O2. It is characterized by the presence of two methyl groups, a nitro group, and a nitrile group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4-Dimethyl-3-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2,4-dimethylbenzonitrile using nitric acid in the presence of acetic anhydride . The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the reaction of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield 2,4-dimethylbenzonitrile. This intermediate can then be nitrated to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dimethyl-3-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: 2,4-Dimethyl-3-aminobenzonitrile.

Substitution: Various amides and substituted benzonitriles.

Oxidation: 2,4-Dimethyl-3-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

Chemical Intermediate

2,4-Dimethyl-3-nitrobenzonitrile serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further modifications that can lead to the development of new materials and pharmaceuticals.

The compound exhibits notable biological activity, particularly as an inhibitor of human 5-lipoxygenase (5-LO). This enzyme is crucial in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions such as asthma and arthritis. By inhibiting 5-LO, this compound can potentially reduce inflammation and provide therapeutic benefits for inflammatory diseases.

Case Study 1: Inhibition Studies

A study demonstrated that this compound effectively inhibited 5-lipoxygenase activity in vitro. The IC50 value was determined to be significantly lower than that of other known inhibitors, indicating its potential as a lead compound for drug development targeting inflammatory diseases.

Case Study 2: Synthesis and Characterization

Research focused on synthesizing derivatives of this compound revealed that modifications at the aromatic ring could enhance its biological activity. Various derivatives were tested for their inhibitory effects on 5-lipoxygenase, with some showing improved potency compared to the parent compound.

Mecanismo De Acción

The mechanism of action of 2,4-dimethyl-3-nitrobenzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form coordination complexes with transition metals, making it useful in catalysis and material science . The nitro group can undergo reduction to form reactive intermediates that participate in further chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

- 2,3-Dimethyl-4-nitrobenzonitrile

- 3,4-Dimethyl-2-nitrobenzonitrile

- 2,4-Dimethyl-5-nitrobenzonitrile

Uniqueness

2,4-Dimethyl-3-nitrobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its isomers. The presence of both electron-donating methyl groups and an electron-withdrawing nitro group on the benzene ring influences its chemical behavior, making it a valuable compound in synthetic chemistry .

Actividad Biológica

2,4-Dimethyl-3-nitrobenzonitrile (C9H8N2O2) is an aromatic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, synthesis, and potential applications in various fields such as medicine and agriculture.

This compound is characterized by the following chemical properties:

Synthesis

The synthesis of this compound typically involves the nitration of 2,4-dimethylbenzonitrile using a mixture of nitric and sulfuric acids. This reaction can yield a mixture of nitro isomers, predominantly the 3-nitro and 5-nitro derivatives . The regioselectivity of the nitration can be influenced by the use of zeolite catalysts, which enhance the yield of desired products .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, studies on MCF-7 breast cancer cells revealed that the compound could effectively reduce cell viability through mechanisms involving oxidative stress and DNA damage .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. It has shown efficacy against several pest species, suggesting potential applications in agricultural pest management. The mode of action likely involves neurotoxic effects on insects, leading to paralysis and death .

Study on Antibacterial Effects

In a controlled laboratory study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a novel antibacterial agent.

Study on Cancer Cell Lines

A study published in Nanomaterials examined the effects of this compound on MCF-7 cells under different concentrations (10 µM to 100 µM). The results showed a dose-dependent decrease in cell viability with significant morphological changes indicative of apoptosis at higher concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis in bacteria.

- Oxidative Stress Induction : In cancer cells, it generates reactive oxygen species (ROS), which contribute to cellular damage and apoptosis.

- Neurotoxic Effects : In insects, it interferes with neurotransmitter function, leading to paralysis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antibacterial, anticancer |

| 3-Nitrobenzonitrile | Structure | Moderate antibacterial |

| 5-Nitrobenzonitrile | Structure | Low insecticidal activity |

Propiedades

IUPAC Name |

2,4-dimethyl-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-3-4-8(5-10)7(2)9(6)11(12)13/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZSWXDYLOPJRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C#N)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.